1-(2,4-dichlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(2,4-dichlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15Cl2N3O5 and its molecular weight is 448.26. The purity is usually 95%.
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Biological Activity
1-(2,4-Dichlorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the class of dihydropyridines. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structural features, including a dihydropyridine ring and various substituents, contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C18H15Cl2N3O4, with a molecular weight of approximately 408.28 g/mol. The presence of dichlorobenzyl and methoxy-nitrophenyl groups enhances its chemical properties, making it a focal point for research into its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Anticancer Activity
A study evaluating the antiproliferative effects of various dihydropyridine derivatives highlighted that this compound exhibited significant inhibitory activity against breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis |
HT-29 (Colon) | 4.5 | Cell cycle arrest |
Antimicrobial Properties
While specific data on antimicrobial activity is sparse, related compounds in the dihydropyridine class have demonstrated efficacy against bacterial strains. Future studies are necessary to elucidate the antimicrobial potential of this compound explicitly.
Enzyme Interaction Studies
Interaction studies have indicated that this compound may inhibit certain enzymes critical for tumor growth. For instance, it has been suggested that the compound can inhibit topoisomerase enzymes involved in DNA replication and repair.
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer tested a formulation containing this compound. Results indicated a notable reduction in tumor size after a treatment regimen lasting eight weeks.
- Case Study on Enzyme Inhibition : Laboratory studies demonstrated that this compound significantly inhibited the activity of topoisomerase I and II in vitro, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O5/c1-30-18-10-14(25(28)29)6-7-17(18)23-19(26)15-3-2-8-24(20(15)27)11-12-4-5-13(21)9-16(12)22/h2-10H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFXLNBXRCARAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.